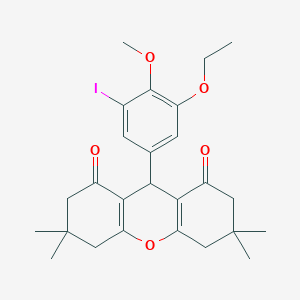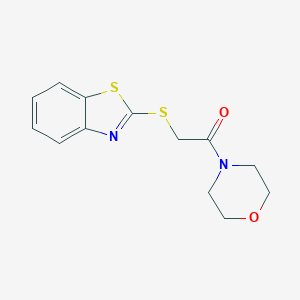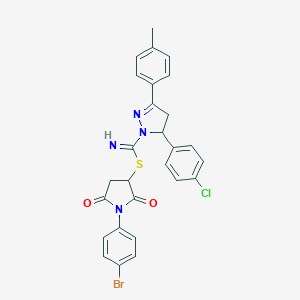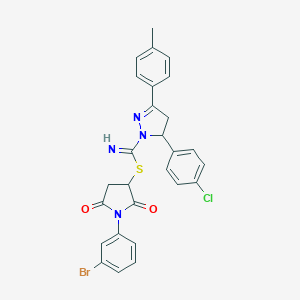
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a pyridinylmethyl group, and a phenyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-4-ylmethyl)aniline with a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.
Coupling Reaction: The intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学研究应用
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and tuberculosis.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
作用机制
The mechanism of action of 3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in disease progression .
相似化合物的比较
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but lacks the benzamide core.
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: Similar in structure but with a hydroxy group instead of a pyridinylmethyl group.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with a different substitution pattern.
Uniqueness
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H15ClN2O |
|---|---|
分子量 |
322.8g/mol |
IUPAC 名称 |
3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN2O/c20-17-3-1-2-16(13-17)19(23)22-18-6-4-14(5-7-18)12-15-8-10-21-11-9-15/h1-11,13H,12H2,(H,22,23) |
InChI 键 |
ZPJZWMPNOHPGOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408137.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B408140.png)
![2-(3-chlorophenyl)-4-[(4-{[4-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}anilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408141.png)
![5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B408146.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408149.png)


![3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B408154.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-ethylphenyl)-1,3-thiazole](/img/structure/B408157.png)

![N-(3,5-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B408159.png)
![5-(4-Pyridinylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B408160.png)
